3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and phenyl groups, which are aromatic rings. The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl group with methoxy (-O-CH3) groups at the 2nd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, chalcones, which have a structure similar to the given compound, can be synthesized through a Claisen-Schmidt condensation .Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Biological Evaluation of Pyrazole Chalcones
A series of pyrazole chalcones, structurally related to the compound , demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities, suggesting potential applications in drug discovery (Bandgar et al., 2009).
Design and Synthesis for Anticonvulsant and Analgesic Activities
New pyrazole analogues, synthesized through the Knoevenagel condensation reaction, showed significant anticonvulsant and analgesic activities, indicating their potential in developing treatments for neurological conditions (Viveka et al., 2015).
Antioxidant and Anti-Inflammatory Activity
A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives exhibited significant antioxidant and anti-inflammatory activities, suggesting the compound's role in synthesizing new therapeutic agents (Sudha et al., 2021).
Material Science Applications
Dyeing Properties of Pyrazolones
The study of pyrazolone derivatives, including compounds structurally similar to the one , revealed their potential in dyeing and anticipated biological properties (Bagdatli & Ocal, 2012).
Photophysical Properties and Chemosenor Applications
A pyrazoline derivative, synthesized from related compounds, demonstrated potential as a fluorescent chemosensor for metal ion detection, highlighting its application in material science (Khan, 2020).
Future Directions
While specific future directions for this compound are not available, research into similar compounds is ongoing. For example, the Cadogan reaction, which is used to synthesize compounds like this one, is being studied for its potential to create higher conjugated systems for use in organic electronics .
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-8-9-17(23-2)16(10-15)18-13(12-21)11-20(19-18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULXXFRRNKBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.